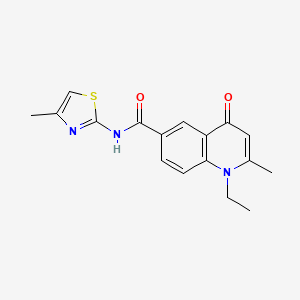
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide, also known as DMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide may act as a modulator of neurotransmitter systems, including the GABAergic and glutamatergic systems. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has also been shown to bind to the benzodiazepine site on GABA-A receptors, which may contribute to its sedative and anxiolytic effects.
Biochemical and Physiological Effects
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been shown to produce sedative and anxiolytic effects, as well as anticonvulsant and antipsychotic effects. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In vitro studies have suggested that 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide may have anticancer properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been shown to have a low LD50 in animal studies, indicating that it is relatively safe to use in lab experiments. However, one limitation of using 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for research on 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide. One area of interest is the development of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide derivatives with improved pharmacological properties. Another area of interest is the investigation of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide's potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide and its effects on neurotransmitter systems.
Scientific Research Applications
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In pharmacology, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been studied for its effects on the central nervous system, including its potential as a sedative and anxiolytic agent. In neuroscience, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide has been investigated for its potential to modulate neurotransmitter systems and improve cognitive function.
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-6-12(7-9-18)14(19)17-11-13-5-4-10-21-13/h12-13H,4-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJCPYDKOCPRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4446644.png)
![1-({2-[(5-chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B4446652.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4446669.png)
![5-amino-N-(4-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4446675.png)
![3-ethyl-2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B4446680.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)
![4-(3-chlorophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4446704.png)
![N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4446714.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4446742.png)
